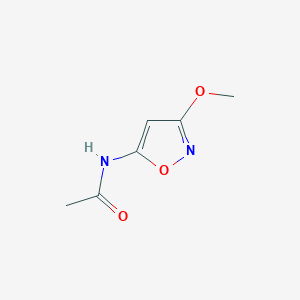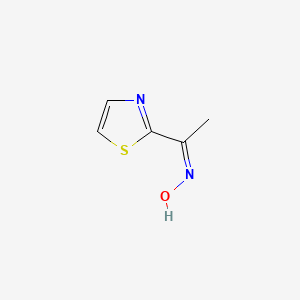![molecular formula C16H21N3OS2 B13802737 N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- is a complex organic compound with a unique structure that includes a cyclopropyl group, a thienopyrimidine moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, introduction of the cyclopropyl group, and subsequent attachment of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to fully elucidate the molecular mechanisms and identify the key interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and acetamide-containing molecules. Examples include:
THIENO[2,3-D]PYRIMIDINE-4-THIOL: A related compound with a similar core structure but different substituents.
N-CYCLOPROPYLACETAMIDE: A simpler molecule with the same acetamide and cyclopropyl groups but lacking the thienopyrimidine moiety.
Uniqueness
ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H21N3OS2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(5,6-dimethyl-2-propylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-4-5-12-18-15(21-8-13(20)17-11-6-7-11)14-9(2)10(3)22-16(14)19-12/h11H,4-8H2,1-3H3,(H,17,20) |
InChI Key |
VPMUDDQGZXJGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=C(S2)C)C)C(=N1)SCC(=O)NC3CC3 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


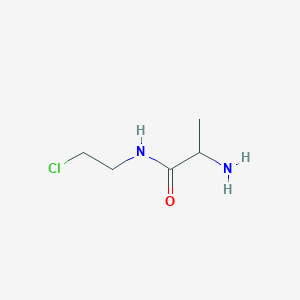
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
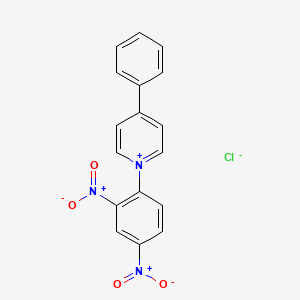

![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
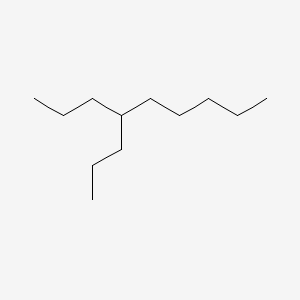

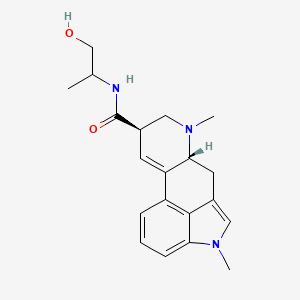
![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
